molecular formula C12H11ClN4S B2534421 4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine CAS No. 339017-98-0

4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine

Cat. No.: B2534421
CAS No.: 339017-98-0
M. Wt: 278.76
InChI Key: IAXJSPGMKCOUMG-RIYZIHGNSA-N
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Description

4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes. This specific compound features a chloro group, a methylsulfanyl group, and a hydrazinyl group with a phenylmethylidene substituent, making it a molecule of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and methylsulfanyl groups. The final step involves the condensation of the hydrazinyl group with benzaldehyde to form the phenylmethylidene hydrazone.

    Formation of Pyrimidine Core: The pyrimidine core can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of Chloro and Methylsulfanyl Groups: Chlorination can be achieved using thionyl chloride or phosphorus pentachloride. The methylsulfanyl group can be introduced via nucleophilic substitution using methylthiol.

    Condensation Reaction: The final step involves the reaction of the hydrazinyl group with benzaldehyde under acidic or basic conditions to form the (E)-phenylmethylidene hydrazone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazone moiety can be reduced to hydrazine derivatives using reducing agents such as sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Amino or thiol-substituted pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The pyrimidine core is a common motif in many biologically active molecules, including nucleotides and pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of 4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The chloro and methylsulfanyl groups can enhance binding affinity to biological targets, while the hydrazone moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-(methylsulfanyl)-6-aminopyrimidine: Similar structure but with an amino group instead of the hydrazone moiety.

    2-(methylsulfanyl)-4,6-dichloropyrimidine: Contains two chloro groups and a methylsulfanyl group.

    4-chloro-6-(phenylmethylidene)hydrazinylpyrimidine: Lacks the methylsulfanyl group.

Uniqueness

The combination of the chloro, methylsulfanyl, and (E)-phenylmethylidene hydrazinyl groups in 4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine provides a unique set of chemical properties. This specific arrangement allows for diverse chemical reactivity and potential biological activity, distinguishing it from other pyrimidine derivatives.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-6-chloro-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4S/c1-18-12-15-10(13)7-11(16-12)17-14-8-9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXJSPGMKCOUMG-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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